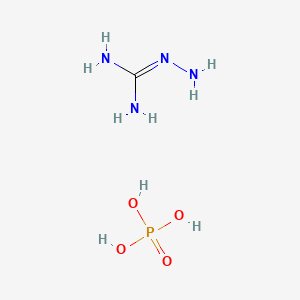
Carbazamidine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazamidine phosphate, also known as this compound, is an organic phosphorus compound with the chemical formula CH9N4O4P. It appears as a white or off-white crystalline powder and is soluble in water and alcohol-based solvents. This compound is stable at low temperatures but decomposes when exposed to heat and light .
Méthodes De Préparation
Carbazamidine phosphate is typically synthesized by reacting carbamidine with phosphoric acid in a solvent such as dimethylformamide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis . Industrial production methods often involve large-scale reactors with precise temperature and pH control to optimize yield and purity .
Analyse Des Réactions Chimiques
Carbazamidine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Carbazamidine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for treating certain diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of carbazamidine phosphate involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. This interaction can inhibit or activate biochemical pathways, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with its targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Carbazamidine phosphate is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Carbamazepine: Used as an anticonvulsant and mood stabilizer.
Phosphorylated amines: These compounds share the phosphate group but differ in their amine structures.
Organic phosphates: A broad category of compounds with varying applications in chemistry and biology. This compound stands out due to its specific applications in research and its unique reactivity profile.
Propriétés
Numéro CAS |
24413-21-6 |
|---|---|
Formule moléculaire |
CH9N4O4P |
Poids moléculaire |
172.08 g/mol |
Nom IUPAC |
2-aminoguanidine;phosphoric acid |
InChI |
InChI=1S/CH6N4.H3O4P/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H3,1,2,3,4) |
Clé InChI |
MMHVKBFOWOQNKY-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)(N)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















